molecular formula C9H7F3O2 B1304633 2'-(Trifluoromethoxy)acetophenone CAS No. 220227-93-0

2'-(Trifluoromethoxy)acetophenone

Cat. No. B1304633
M. Wt: 204.15 g/mol
InChI Key: XTXSTESGCXKUIH-UHFFFAOYSA-N
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Description

2'-(Trifluoromethoxy)acetophenone is a polyfluorinated ketone compound that has been studied for its potential applications in organic synthesis and molecular recognition. The presence of the trifluoromethoxy group in the molecule is of particular interest due to its ability to influence the physical and chemical properties of the compound, as well as its reactivity.

Synthesis Analysis

The synthesis of related trifluoroacetophenone compounds has been achieved through various methods. For instance, 2-(trifluoroacetyl)chromones, which share a similar trifluoroacetyl moiety, were synthesized via Claisen condensation of 2-hydroxyacetophenones with methyl 2-methoxytetrafluoropropionate, followed by deprotection with sulfuric acid . Additionally, 4-(2',4'-difluorophenyl) acetophenone was synthesized using a cross-coupling reaction between 2',4'-difluorophenylboronic acid and 4-bromoacetophenone, mediated by a Pd(II) complex . These methods highlight the versatility of acetophenone derivatives in synthetic chemistry.

Molecular Structure Analysis

The molecular structure of trifluoroacetophenone derivatives is characterized by the presence of a trifluoromethyl group attached to the carbonyl carbon. This group significantly affects the electronic properties of the molecule, as seen in the enhanced binding affinity due to intramolecular hydrogen bonding in a novel trifluoroacetophenone-based binding motif . The trifluoromethyl group is also a key factor in the stabilization of anion-ionophore adducts, which is crucial for molecular recognition applications.

Chemical Reactions Analysis

Trifluoroacetophenone derivatives have been shown to participate in a variety of chemical reactions. For example, 2,2,2-trifluoroacetophenone acts as an efficient organocatalyst for the epoxidation of alkenes, using hydrogen peroxide as a green oxidant . This demonstrates the compound's utility in environmentally friendly oxidation reactions. Furthermore, 2-(trifluoroacetyl)chromones have been reported to react with 1,2-diamines to produce tetrahydropyrazines and quinoxaline derivatives, indicating the potential for these compounds to be used in the synthesis of heterocyclic compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2'-(Trifluoromethoxy)acetophenone and its derivatives are influenced by the trifluoromethyl and acetophenone groups. The trifluoromethyl group is known to increase the lipophilicity and stability of molecules, which can be advantageous in various applications, including drug design and material science. The acetophenone moiety, being a ketone, is a reactive functional group that can undergo various chemical transformations, making these compounds versatile intermediates in organic synthesis.

Scientific Research Applications

Synthesis and Reactivity

2'-(Trifluoromethoxy)acetophenone and its derivatives have been explored for their synthesis and reactivity in various scientific studies. Zriba, Magnier, and Blazejewski (2009) discussed the preparation of 2-trifluoromethoxy acetophenone and β-trifluoromethoxystyrenes derivatives, focusing on the perturbation induced by the aliphatic trifluoromethoxy group (Zriba, Magnier, & Blazejewski, 2009).

Safety And Hazards

2’-(Trifluoromethoxy)acetophenone is classified as a combustible liquid. It causes skin irritation and serious eye irritation . It should be stored under inert gas in a well-ventilated place and kept cool . In case of contact with skin or eyes, it is recommended to wash with plenty of water .

properties

IUPAC Name

1-[2-(trifluoromethoxy)phenyl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F3O2/c1-6(13)7-4-2-3-5-8(7)14-9(10,11)12/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTXSTESGCXKUIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=CC=C1OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30380403
Record name 2'-(Trifluoromethoxy)acetophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30380403
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2'-(Trifluoromethoxy)acetophenone

CAS RN

220227-93-0
Record name 2'-(Trifluoromethoxy)acetophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30380403
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2'-(Trifluoromethoxy)acetophenone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
R Zriba, E Magnier, JC Blazejewski - Synlett, 2009 - thieme-connect.com
… We describe the preparation, by the means of an initial fluorodesulfurization reaction, of 2-trifluoromethoxy acetophenone as well as β-trifluoromethoxystyrenes derivatives. The …
Number of citations: 14 www.thieme-connect.com
SA Fitzgerald, X Xiao, J Zhao, PN Horton… - … A European Journal, 2023 - Wiley Online Library
A series of 2‐phenylquinoxaline ligands have been synthesised that introduce either CF 3 or OCF 3 electron‐withdrawing groups at different positions of the phenyl ring. These ligands …
S Gerndt - 2020 - edoc.ub.uni-muenchen.de
“The most fruitful basis of the discovery of a new drug is to start with an old drug.” Sir James Black With these words the pharmacologist and Nobel laureate Sir James Black established …
Number of citations: 1 edoc.ub.uni-muenchen.de

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